molecular formula C8H11NO3S B1379254 Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate CAS No. 1803583-85-8

Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate

Cat. No.: B1379254
CAS No.: 1803583-85-8
M. Wt: 201.25 g/mol
InChI Key: URARAWCGLXTGGJ-UHFFFAOYSA-N
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Description

Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate is a chemical compound with the molecular formula C8H11NO3S and a molecular weight of 201.25 g/mol It is a member of the oxazole family, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

The synthesis of Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 5-bromo-1,2-oxazole-3-carboxylic acid with ethylthiomethyl magnesium bromide, followed by esterification with methanol . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with LiAlH4 can produce the corresponding alcohol.

Mechanism of Action

The mechanism of action of Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound being studied.

Comparison with Similar Compounds

Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate (C8H11NO3S) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H11NO3S
  • Molecular Weight : 201.25 g/mol
  • Structure : The compound features an oxazole ring with an ethylsulfanyl substituent and a carboxylate group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the ethylsulfanyl group enhances the compound's binding affinity, potentially modulating enzyme activity and influencing various biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
  • Protein-Ligand Interactions : Its ability to form stable complexes with biological macromolecules suggests it could play a role in protein-ligand interactions that are crucial for cellular functions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related oxazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.

CompoundCell LineConcentration (µM)Effect
This compoundPancreatic cancer10–50Decreased cell viability
Similar oxazole derivativeBreast cancer10–100Increased caspase activity

Anti-inflammatory Effects

Similar compounds have also demonstrated anti-inflammatory properties by modulating inflammatory pathways. This suggests that this compound may possess similar capabilities.

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study assessed the impact of this compound on pancreatic ductal adenocarcinoma cells. Results indicated a significant reduction in cell proliferation at concentrations ranging from 10 to 50 µM, suggesting potential utility in cancer therapy.
  • Mechanistic Insights
    • Research involving related compounds showed that these molecules could inhibit key signaling pathways associated with tumor growth and survival. Specifically, they were found to downregulate proteins involved in cell cycle progression and apoptosis resistance.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other oxazole derivatives:

Compound NameStructural FeatureBiological Activity
Methyl 5-[(methylsulfanyl)methyl]-1,2-oxazole-3-carboxylateMethyl instead of ethyl groupModerate anticancer activity
Methyl 5-[(phenylsulfanyl)methyl]-1,2-oxazole-3-carboxylatePhenyl group enhances stabilityHigher binding affinity to targets

Properties

IUPAC Name

methyl 5-(ethylsulfanylmethyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-3-13-5-6-4-7(9-12-6)8(10)11-2/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URARAWCGLXTGGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC(=NO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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